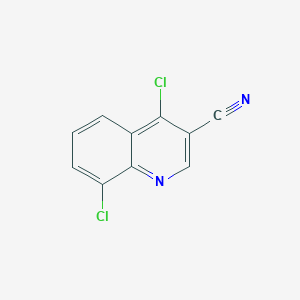

![molecular formula C12H12N2 B1323358 5,6'-Dimethyl-[2,3']bipyridinyl CAS No. 1187166-03-5](/img/structure/B1323358.png)

5,6'-Dimethyl-[2,3']bipyridinyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

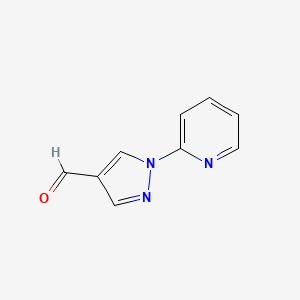

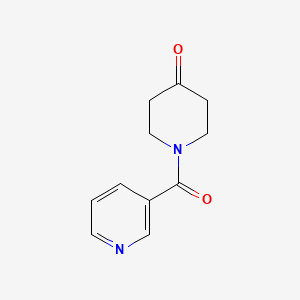

The compound 5,6'-Dimethyl-[2,3']bipyridinyl is a derivative of bipyridine, where methyl groups are substituted at the 5 and 6' positions of the bipyridine structure. Bipyridines are a class of compounds with two pyridine rings connected by a single bond at their respective ortho positions. These compounds are known for their coordination properties and are widely used in the field of coordination chemistry, particularly in the construction of complexes with various metals .

Synthesis Analysis

The synthesis of bipyridine derivatives often involves cross-coupling reactions. For instance, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, a related compound, starts from substituted 2-halopyridines and utilizes modified Negishi cross-coupling conditions . Another synthesis approach for an unsymmetrical bipyridyl ligand, 6,6'-dimethyl-3-nitro-2,2'-bipyridine, involves the coupling of 6-methyl-2-trimethylstanniopyridine with 2-chloro-6-methyl-3-nitropyridine using a palladium catalyst . These methods demonstrate the versatility of bipyridine derivatives in functionalization and their potential for further chemical modifications.

Molecular Structure Analysis

The molecular structures of bipyridine derivatives can vary significantly depending on the substituents and their positions on the bipyridine framework. For example, the crystal and molecular structures of 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes with chloranilic acid show hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . In another case, the structure of 6,6'-dimethylsulfinyl-2,2'-bipyridine is characterized by weak C–H···O hydrogen bonds forming infinite chains and is further stabilized by π···π stacking and S=O···π interactions . These structural features are crucial for the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions, primarily due to their coordination ability. They can form complexes with metals, as seen in the synthesis of lanthanide complexes with 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine . The reactivity of these compounds can also be tailored by introducing different functional groups, as demonstrated by the synthesis of bifunctional lanthanide chelators using 4-functionalized 2,2'-bipyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure. For instance, the phase transitions and vibrations of 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes can be studied using differential scanning calorimetry and dielectric characteristics . The photophysical properties of these compounds are also of interest, as seen in the luminescence of Eu(III) cryptates derived from bipyridine ligands . Additionally, the thermal behavior of lanthanide complexes with bipyridine derivatives has been investigated, revealing their stability up to certain temperatures . The crystal structures of these compounds, such as those of silver-based molecules containing 5,5'-dimethyl-2,2'-bipyridine, provide insights into their packing and intermolecular interactions .

Applications De Recherche Scientifique

1. Application in Dye-Sensitized Solar Cells

5,6'-Dimethyl-[2,3']bipyridinyl derivatives have been explored for their potential application in dye-sensitized solar cells (DSCs). Copper(I) complexes involving ligands like 6,6'-dimethyl-2,2'-bipyridine have shown promise for incorporation into copper-based DSCs. These complexes exhibit unique structural properties due to hydrogen bonding and pi-stacking interactions, impacting their effectiveness in solar cells (Constable et al., 2009).

2. Role in Photophysical Properties of Complexes

Studies have been conducted on the impact of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine in certain complexes. For instance, the luminescent properties of iridium(III) complexes containing these ligands are influenced by their functionalization, indicating the potential utility of these derivatives in the development of new luminescent materials (Ladouceur et al., 2010).

3. Photocatalytic CO2 Reduction

Certain derivatives of 5,6'-Dimethyl-[2,3']bipyridinyl are used in the architecture of supramolecular metal complexes for photocatalytic CO2 reduction. For example, ruthenium-rhenium binuclear complexes with ligands like 4,4'-dimethyl-2,2'-bipyridine have been studied for their enhanced photocatalytic activities, which is crucial for CO2 reduction applications (Gholamkhass et al., 2005).

4. Molecular Structure and Vibrational Analysis

The molecular structures and vibrational properties of 5,6'-Dimethyl-[2,3']bipyridinyl compounds have been extensively analyzed. These studies have focused on understanding the molecular characteristics, including torsional potentials and molecular structure, both in monomer and dimer forms. Such analyses are vital for the development of various molecular devices and materials (Ravindranath & Reddy, 2020).

5. Electrocatalytic CO2 Reduction

Research has been conducted on the use of Group 6 metal complexes, including those with dimethyl-2,2'-bipyridine ligands, as electrocatalysts for CO2 reduction. These studies provide insights into how substituent variations on the ligand backbone can significantly influence the reduction path and efficiency of these complexes in catalytic CO2 reduction (Taylor et al., 2018).

Propriétés

IUPAC Name |

2-methyl-5-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-6-12(14-7-9)11-5-4-10(2)13-8-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXCOIJCCGOHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CN=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6'-Dimethyl-[2,3']bipyridinyl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.